molecular formula C15H16ClN5O B11295939 N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine

N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine

Cat. No.: B11295939
M. Wt: 317.77 g/mol
InChI Key: NKWPUVDJOIPPOK-UHFFFAOYSA-N
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Description

N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound characterized by its unique structure, which includes a furan ring, a tetrazole ring, and a chlorinated phenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Tetrazole Ring: The tetrazole ring is formed through cycloaddition reactions involving azides and nitriles under high-temperature conditions.

    Final Coupling: The final step involves coupling the furan ring with the tetrazole ring and the chlorinated phenyl group using appropriate coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in various biological assays to study its effects on cellular processes and molecular pathways.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE: shares structural similarities with other compounds containing furan, tetrazole, and chlorinated phenyl groups.

    Similar Compounds: Examples include other tetrazole derivatives, furan derivatives, and chlorinated aromatic compounds.

Uniqueness

The uniqueness of N-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H16ClN5O

Molecular Weight

317.77 g/mol

IUPAC Name

N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-2-ethyltetrazol-5-amine

InChI

InChI=1S/C15H16ClN5O/c1-3-21-19-15(18-20-21)17-9-11-7-8-14(22-11)12-5-4-6-13(16)10(12)2/h4-8H,3,9H2,1-2H3,(H,17,19)

InChI Key

NKWPUVDJOIPPOK-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(N=N1)NCC2=CC=C(O2)C3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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